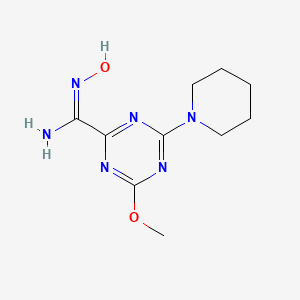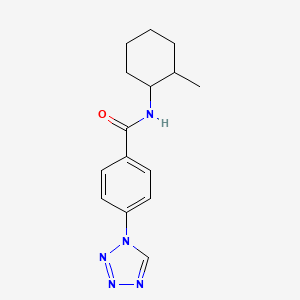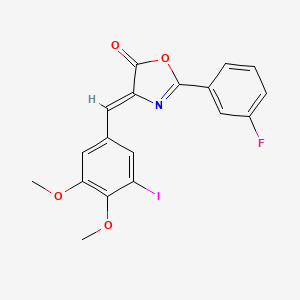![molecular formula C16H12ClFN4O3 B5981261 2-[(2-chloro-4-fluorophenoxy)methyl]-N-(pyrimidin-4-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5981261.png)
2-[(2-chloro-4-fluorophenoxy)methyl]-N-(pyrimidin-4-ylmethyl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-4-fluorophenoxy)methyl]-N-(pyrimidin-4-ylmethyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a combination of chloro, fluoro, phenoxy, pyrimidinyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-(pyrimidin-4-ylmethyl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction between 2-chloro-4-fluorophenol and an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the phenoxy intermediate.
Oxazole ring formation: The phenoxy intermediate undergoes cyclization with an appropriate oxazole precursor under acidic or basic conditions to form the oxazole ring.
Pyrimidinylmethylation: The oxazole intermediate is then reacted with pyrimidin-4-ylmethyl chloride in the presence of a base, such as sodium hydride, to introduce the pyrimidinylmethyl group.
Carboxamide formation: Finally, the resulting intermediate is treated with a carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-4-fluorophenoxy)methyl]-N-(pyrimidin-4-ylmethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole and pyrimidinyl groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution products: New derivatives with different substituents on the phenoxy ring.
Oxidation products: Oxidized forms of the oxazole or pyrimidinyl groups.
Reduction products: Reduced forms of the oxazole or pyrimidinyl groups.
Hydrolysis products: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-[(2-chloro-4-fluorophenoxy)methyl]-N-(pyrimidin-4-ylmethyl)-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-(pyrimidin-4-ylmethyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-4-fluorophenoxy)methyl]-2-methyloxirane
- 2-(2-chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide
Uniqueness
2-[(2-chloro-4-fluorophenoxy)methyl]-N-(pyrimidin-4-ylmethyl)-1,3-oxazole-4-carboxamide is unique due to its combination of chloro, fluoro, phenoxy, pyrimidinyl, and oxazole groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenoxy)methyl]-N-(pyrimidin-4-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O3/c17-12-5-10(18)1-2-14(12)24-8-15-22-13(7-25-15)16(23)20-6-11-3-4-19-9-21-11/h1-5,7,9H,6,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSCMCSUDKRFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC2=NC(=CO2)C(=O)NCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5981178.png)
![1-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5981180.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)tryptophan](/img/structure/B5981183.png)
![(2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B5981191.png)


![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5981230.png)
![ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5981234.png)
![N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5981241.png)

![2-(ETHYLSULFANYL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5981256.png)
![Benzenemethanamine, N-[1-(2-propenyl)cyclopentyl]-](/img/structure/B5981262.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5981274.png)
